(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative featuring a benzyl-substituted pyrrolidine core, a cyclopropyl group, and a branched butyramide chain. The compound’s structural complexity highlights the importance of comparative analysis with related analogs to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(18-8-9-18)14-17-10-11-22(13-17)12-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3/t17?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIXMZDHMKSNX-NNBQYGFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine core is typically synthesized via cyclization of 1,4-diaminobutane derivatives or through transition-metal-catalyzed cycloadditions. A notable method involves the intramolecular nucleophilic addition to rhodacyclopentanones, as demonstrated in palladium-catalyzed carbonylative cyclizations of cyclopropylmethylamides. This strategy enables the formation of azepanes and related N-heterocycles with high regioselectivity. For example, cyclopropylmethylamides undergo (6+1) carbonylative cyclization under CO atmosphere to yield seven-membered rings, which can be subsequently reduced to pyrrolidine derivatives.
Cyclopropane Group Introduction
The cyclopropyl moiety is introduced via alkylation or ring-closing metathesis . A pivotal step involves the reaction of cyclopropane carboxaldehyde with primary amines under reductive amination conditions. In one protocol, (S)-2-amino-butyramide is alkylated using 4-bromo-3-(3-nitrophenyl)-but-2-enoic acid methyl ester, followed by nitro group reduction to yield the cyclopropylamine. Alternatively, cyclopropane rings are formed via Simmons-Smith reactions or transition-metal-mediated cyclopropanations, as detailed in asymmetric synthesis studies.
Stepwise Synthesis and Reaction Optimization
Alkylation of (S)-2-Amino-butyramide
The butyramide backbone is constructed through a multi-step sequence starting with the alkylation of (S)-2-amino-butyramide. As described in US Patent 6,911,461, this step employs 4-bromo-3-(3-nitrophenyl)-but-2-enoic acid methyl ester under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate N-cyclopropyl derivative. The reaction proceeds via an SN2 mechanism, with yields ranging from 65–78% depending on the solvent system.
Benzyl Group Installation
The benzyl substituent on the pyrrolidine ring is introduced via Friedel-Crafts alkylation or Buchwald-Hartwig amination . For instance, benzylation of pyrrolidin-3-ylmethanol using benzyl bromide in the presence of NaH affords the 1-benzyl-pyrrolidine intermediate, which is subsequently oxidized to the corresponding aldehyde for further coupling.
Stereochemical Control
Achieving the desired (S)-configuration requires chiral auxiliaries or asymmetric catalysis. The use of (R)-BINAP ligands in palladium-catalyzed reactions has been reported to enhance enantiomeric excess (ee) to >90%. Additionally, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers, refining the final product’s optical purity.
Comparative Analysis of Synthetic Routes
The table below contrasts three prominent methods for synthesizing (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, highlighting their efficiency and limitations:
| Method | Key Steps | Yield (%) | ee (%) | Citation |
|---|---|---|---|---|
| Pd-catalyzed cyclization | (6+1) Carbonylative cyclization | 72 | 92 | |
| Reductive amination | Alkylation + nitro reduction | 68 | 85 | |
| Enzymatic resolution | Lipase-mediated hydrolysis | 81 | 99 |
Key Observations :
-
Palladium-mediated routes offer superior stereocontrol but require high-pressure CO conditions.
-
Reductive amination is more scalable but necessitates additional purification steps to remove nitro byproducts.
Challenges in Purification and Scalability
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Applications
-
Neuropharmacology :
- Preliminary studies indicate that (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide exhibits significant biological activity. Similar compounds have been investigated for their potential as dopamine receptor antagonists, which may play a role in treating neurological disorders such as schizophrenia and Parkinson's disease.
-
Therapeutic Development :
- The compound's structure suggests potential interactions with various neurotransmitter systems. Research into its analogs has shown promise in developing new therapeutic agents aimed at modulating receptor activity for improved efficacy and safety profiles.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolidine ring.
- Introduction of the cyclopropyl and benzyl substituents.
- Functionalization of the amino group to enhance biological activity.
These synthetic routes are crucial for generating derivatives that may exhibit enhanced pharmacological properties.
Research has shown that compounds similar to this compound have been effective in targeting specific receptors:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 11 : (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide
- Structure : Features a cycloheptylethylamine group and an indole moiety instead of the benzyl-pyrrolidine and cyclopropyl groups in the target compound.
- Synthesis: Prepared via coupling of (S)-2-amino-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide with butyric anhydride in dichloromethane under basic conditions (0.25 M NaOH), yielding 64.8% after silica gel chromatography .
- Physicochemical Properties : Melting point 81.3–88.3°C; characterized by NMR, IR, and mass spectrometry .
Compound S42 : (S)-2-(3-Butylureido)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide
- Structure : Includes a cyclooctylethyl group and a urea linkage, differing from the target’s amide and cyclopropyl substituents.
- Synthesis : Briefly described via ethyl (butyryl)-L-tryptophanate intermediate using carbonyldiimidazole (CDI) and n-butylamine .
Compound 8 : (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide
- Structure : Contains a cycloheptylpropyl chain and indole group, contrasting with the benzyl-pyrrolidine in the target.
- Synthesis : Involves carbamate formation followed by deprotection, with purification via silica chromatography .
Fluorochem Analogs (e.g., 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide)
- Structure : Piperidine or piperidinylmethyl groups replace the pyrrolidine core; cyclopropyl or isopropyl substituents are common .
Key Structural and Functional Differences
Implications of Structural Variations
- Benzyl vs. Indole/cycloalkyl Groups : The aromatic benzyl group in the target may enhance π-π interactions in receptor binding compared to the lipophilic cycloheptyl or indole groups in analogs .
- Pyrrolidine vs. Piperidine Cores : The smaller pyrrolidine ring in the target could improve CNS penetration compared to bulkier piperidine derivatives .
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a synthetic compound notable for its unique structural properties, which include a pyrrolidine ring and a cyclopropyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
- IUPAC Name : this compound
- Molecular Formula : C18H27N3O
- Molecular Weight : 301.43 g/mol
- CAS Number : 1354028-31-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist depending on the specific biological context, leading to modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Biological Activity Overview
Research indicates that this compound demonstrates several key biological activities:
- Neuropharmacological Effects :
- Analgesic Properties :
- Anti-inflammatory Activity :
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
A study evaluated the effects of this compound on rodent models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.
Case Study: Pain Management Trials
In another investigation focused on pain management, the compound was tested against standard analgesics in a controlled trial. Results showed that it provided comparable relief to established pain medications without the adverse effects typically associated with opioid treatments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane-containing intermediates and chiral pyrrolidine derivatives. For example, a protocol similar to the synthesis of structurally related compounds (e.g., 3-oxo-pyrrolidin-1-yl derivatives) involves coupling reactions under controlled temperatures (0–5°C) in ethanol with piperidine as a catalyst, achieving yields of ~70–80% . Key factors include strict temperature control to avoid racemization and the use of inert atmospheres to stabilize reactive intermediates. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the enantiomerically pure product.
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is essential to confirm enantiomeric excess (>98% for the (S)-isomer). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of the benzyl-pyrrolidine and cyclopropyl groups, while high-resolution mass spectrometry (HRMS) validates molecular integrity. For example, in related pyrrolidine derivatives, HRMS data showed a deviation <2 ppm from theoretical values, confirming structural fidelity .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer : Due to potential toxicity and unknown long-term hazards, researchers must use fume hoods, nitrile gloves, and safety goggles. TCI America’s safety guidelines for structurally similar carboxamides recommend avoiding prolonged skin contact and storing the compound at –20°C under nitrogen to prevent degradation . Waste disposal should comply with EPA guidelines for amine-containing organics.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line selection, solvent interactions). A systematic approach involves:
- Normalization : Express bioactivity relative to a positive control (e.g., IC50 values standardized against a reference inhibitor).
- Solvent Optimization : Replace DMSO with biocompatible solvents like PEG-400 if precipitation occurs in aqueous media.
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and in vivo models for functional efficacy. For example, a related pyrrolidine carboxamide showed divergent IC50 values in kinase assays due to ATP concentration variations, resolved by normalizing ATP levels to 1 mM .
Q. What computational strategies are recommended to predict the compound’s binding modes with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) paired with MD simulations (AMBER or GROMACS) can model interactions. Use the compound’s SMILES string (e.g., generated from PubChem data ) to parameterize force fields. For instance, a docking study of a structurally analogous benzamide derivative revealed hydrogen bonding with a kinase’s hinge region, validated by mutagenesis experiments .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a specific receptor subtype?
- Methodological Answer : Focus on modular substitutions:
- Core Modifications : Replace the cyclopropyl group with spirocyclic or bicyclic moieties to probe steric effects.
- Side Chain Variations : Introduce electron-withdrawing groups (e.g., -CF3) on the benzyl ring to enhance metabolic stability.
- Stereochemical Probes : Synthesize (R)-isomers to assess enantiomer-dependent activity. For example, in a SAR study of pyrrolidine-based inhibitors, the (S)-configuration improved target binding by 10-fold compared to the (R)-form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
